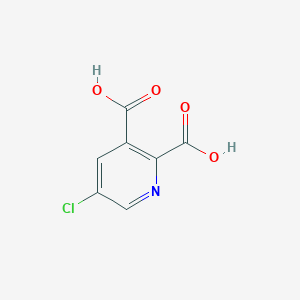

5-chloropyridine-2,3-dicarboxylic Acid

Descripción

Historical Context and Significance of Pyridine-2,3-dicarboxylic Acids as Chemical Scaffolds

The pyridine (B92270) ring, an aromatic heterocycle isosteric to benzene (B151609), has been a cornerstone in chemical synthesis since its initial isolation by Anderson in 1846. nih.govrsc.org Its structure was later identified by Wilhelm Korner in 1869 and James Dewar in 1871. nih.govrsc.org Pyridine and its derivatives serve as crucial precursors for a vast array of pharmaceuticals and agrochemicals. nih.govrsc.org

Among the many derivatives of pyridine, pyridinedicarboxylic acids are a group of organic compounds that feature two carboxylic acid functional groups on the pyridine ring. wikipedia.org These compounds exist in several isomeric forms, with pyridine-2,3-dicarboxylic acid, commonly known as quinolinic acid, being of particular importance. wikipedia.orgjubilantingrevia.comsigmaaldrich.com Historically, the synthesis of pyridine-2,3-dicarboxylic acids often involved the oxidation of quinolines. epo.orggoogle.com Various methods have been developed over the years, utilizing oxidants like potassium permanganate (B83412), nitric acid, and, more recently, hydrogen peroxide in the presence of a base. epo.orggoogle.comgoogle.com

The significance of pyridine-2,3-dicarboxylic acid as a chemical scaffold lies in its role as a key intermediate. It is a precursor in the preparation of various compounds, including herbicides and pharmaceuticals. jubilantingrevia.comepo.orggoogle.com For instance, it is a starting material for producing herbicidal imidazolinone compounds. epo.org The dicarboxylic acid functionality allows for the formation of anhydrides, which can then react with other molecules to build more complex structures. epo.org The ability to create diverse molecular frameworks has established pyridine-2,3-dicarboxylic acids as privileged scaffolds in medicinal chemistry and materials science. nih.govrsc.orgrsc.orgmdpi.com

Table 1: Isomers of Pyridinedicarboxylic Acid wikipedia.org

Explore the different isomers of pyridinedicarboxylic acid, all sharing the chemical formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol .

| Common Name | Systematic Name | CAS Registry Number |

| Quinolinic acid | 2,3-pyridinedicarboxylic acid | 89-00-9 |

| Lutidinic acid | 2,4-pyridinedicarboxylic acid | 499-80-9 |

| Isocinchomeronic acid | 2,5-pyridinedicarboxylic acid | 100-26-5 |

| Dipicolinic acid | 2,6-pyridinedicarboxylic acid | 499-83-2 |

| Cinchomeronic acid | 3,4-pyridinedicarboxylic acid | 490-11-9 |

| Dinicotinic acid | 3,5-pyridinedicarboxylic acid | 499-81-0 |

Strategic Importance of Halogenated Pyridine Carboxylic Acids in Organic Synthesis

The introduction of halogen atoms into organic molecules, a process known as halogenation, is a powerful strategy in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. acs.orgacs.orgnih.gov Halogens like chlorine, bromine, and iodine can significantly alter a molecule's physical and chemical properties, including its size, conformation, and electronic distribution. acs.orgnih.gov This can influence how the molecule interacts with biological targets. acs.org

Halogenated pyridine carboxylic acids are versatile building blocks for several reasons:

Modulation of Biological Activity: Halogen atoms can form halogen bonds, which are non-covalent interactions with other atoms like oxygen or nitrogen. acs.orgnih.gov These bonds can enhance the binding affinity and specificity of a molecule to a protein target, a crucial factor in drug design. acs.org

Synthetic Handles: The halogen atom serves as a reactive site for further chemical transformations, allowing for the construction of complex molecular architectures. chemimpex.com

Access to Novel Structures: Halodecarboxylation, the conversion of a carboxylic acid to an organic halide, provides synthetic routes to regioisomers that might be difficult to obtain through direct halogenation. acs.orgnih.gov

The strategic placement of halogens on the pyridine ring has led to the development of numerous biologically active compounds. For example, chlorinated pyridine derivatives are essential intermediates in the synthesis of herbicides, fungicides, and pesticides, contributing to crop protection. chemimpex.comchemimpex.com In medicinal chemistry, these compounds are used to create anti-inflammatory, antimicrobial, and anti-cancer agents. chemimpex.comchemimpex.commdpi.comnih.gov The stability and reactivity of halogenated pyridines make them valuable assets in both academic and industrial research laboratories. chemimpex.com

Research Landscape of 5-Chloropyridine-2,3-dicarboxylic Acid and Related Derivatives

This compound itself is a key heterocyclic building block. bldpharm.com Its synthesis can be achieved through methods such as the oxidation of 3-chloroquinoline. epo.org Research interest in this compound primarily stems from its utility as an intermediate for creating more elaborate molecules with potential biological activity.

Recent research has focused on synthesizing various derivatives of the 5-chloropyridine scaffold. For example, studies have shown the synthesis of a series of chloropyridine derivatives incorporating other heterocyclic systems like pyrazoles, thiazoles, and thiophenes. researchgate.net These hybrid molecules are then evaluated for their potential biological activities.

One study detailed the synthesis of chloropyridinyl-pyrazole derivatives starting from 5-chloro-2-(cyanoacetamido)pyridines. researchgate.net In this research, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide was identified as a potent compound against both Escherichia coli and Staphylococcus aureus. researchgate.net Another area of investigation involves the conversion of the carboxylic acid groups into other functionalities. For instance, 5-methylpyridine-2,3-dicarboxylic acid can be photochlorinated to form a 5-chloromethyl derivative, which can then be converted to a 5-methoxymethyl derivative. google.com

These examples highlight the active research into functionalizing the this compound scaffold to explore new chemical space and discover novel compounds with useful properties, particularly in the realms of agrochemicals and pharmaceuticals.

Table 2: Examples of Synthesized Chloropyridine Derivatives and Their Activities researchgate.net

This table showcases derivatives of the chloropyridine scaffold and their documented biological activities.

| Compound | Target Organism/Cell Line | Observed Activity |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | Escherichia coli | 92.3% inhibition |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | Staphylococcus aureus | 100% inhibition |

| 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | Antioxidant Assay | 87.8% inhibition |

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloropyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZJSPYJMYUKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457232 | |

| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53636-66-1 | |

| Record name | 5-Chloropyridine-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Chloropyridine 2,3 Dicarboxylic Acid

Oxidative Approaches from Quinoline (B57606) Precursors

Oxidative methods provide a direct route to pyridine-2,3-dicarboxylic acids through the cleavage of the benzene (B151609) ring of a corresponding quinoline molecule. The choice of oxidizing agent is critical and influences the reaction's efficiency and yield.

The oxidation of quinoline and its derivatives to form pyridine (B92270) carboxylic acids using potassium permanganate (B83412) is a well-established method. google.com This process involves the cleavage of the benzene ring of the quinoline system. While alkaline potassium permanganate has been traditionally used to oxidize alkyl pyridines and various condensed ring compounds containing a pyridine structure, oxidation in acidic solutions has also been explored. google.com For instance, the oxidation of α-picoline with potassium permanganate in the presence of sulfuric acid can yield picolinic acid. google.com This approach is applicable to halogenated quinolines, where the robust pyridine ring remains intact while the fused benzene ring is oxidized to form two carboxylic acid groups. The position of the halogen on the pyridine ring dictates the final halogenated pyridine-2,3-dicarboxylic acid product.

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent capable of cleaving aromatic rings, and it has been effectively used in the synthesis of halogenated pyridine-2,3-dicarboxylic acids from quinoline precursors. researchgate.netacs.org This method can be performed under catalytic conditions. researchgate.net The synthesis of 5-halogenated pyridine-2,3-dicarboxylic acids, including the chloro-derivative, has been successfully achieved by the oxidation of the corresponding 5-halogenated quinolines. researchgate.net Research has demonstrated that using ruthenium tetroxide under catalytic conditions can produce 5-chloro- and 5-bromopyridine-2,3-dicarboxylic acid in yields of 63% and 46%, respectively. researchgate.net

Table 1: Ruthenium Tetroxide-Catalyzed Oxidation of 5-Halogenated Quinolines

| Starting Material | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-Fluoroquinoline (B1202552) | 5-Fluoropyridine-2,3-dicarboxylic acid | 71 | researchgate.net |

| 5-Chloroquinoline | 5-Chloropyridine-2,3-dicarboxylic acid | 63 | researchgate.net |

| 5-Bromoquinoline | 5-Bromopyridine-2,3-dicarboxylic acid | 46 | researchgate.net |

Ozonolysis is a potent method for cleaving carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com When applied to aromatic systems like quinoline and followed by an oxidative workup with hydrogen peroxide (H₂O₂), it can effectively generate dicarboxylic acids. researchgate.netmasterorganicchemistry.com The process begins with the electrophilic addition of ozone to the benzene ring of the quinoline, forming an unstable ozonide intermediate. byjus.com Subsequent treatment with hydrogen peroxide cleaves this intermediate and oxidizes the fragments to carboxylic acids. masterorganicchemistry.combyjus.com This system has been successfully applied to the synthesis of 5-halogenated pyridine-2,3-dicarboxylic acids from their corresponding 5-halogenated quinoline precursors. researchgate.net For example, the oxidation of 5-fluoroquinoline using an ozone-hydrogen peroxide system yields 5-fluoropyridine-2,3-dicarboxylic acid. researchgate.net This method provides an alternative to metal-based oxidants for producing the desired diacids.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed reactions offer a modern and highly versatile approach to synthesizing pyridine dicarboxylic acids. These methods involve the insertion of carbon monoxide into carbon-halogen bonds, allowing for the construction of carboxylic acid ester functionalities directly onto the pyridine ring.

The palladium-catalyzed alkoxycarbonylation of dichloropyridines is an efficient process for preparing pyridine dicarboxylates. acs.orgsemanticscholar.org This reaction involves treating a dichloropyridine with carbon monoxide and an alcohol in the presence of a palladium catalyst. acs.org Depending on the reaction conditions, this method can be controlled to produce either mono- or dicarboxylate esters. acs.orgacs.org For the synthesis of precursors to this compound, a selective mono-alkoxycarbonylation of a 2,5-dichloropyridine (B42133) can be employed, or a dicarbonylation of a 2,3-dichloropyridine (B146566) derivative can be performed. acs.orgsemanticscholar.org For example, the alkoxycarbonylation of 2,3-dichloropyridine can be controlled by temperature and reaction time to selectively form the monoester in high yield. semanticscholar.org

Table 2: Palladium-Catalyzed Alkoxycarbonylation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

| Product Type | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Mono-carboxylate | 100 | 2 | 92 | acs.org |

| Di-carboxylate | 150 | 2 | 92 | acs.org |

Reaction Conditions: 15 atm CO, Pd(OAc)₂, 1,1′-bis(diphenylphosphino)ferrocene (dppf), ethanol, sodium acetate. acs.org

The selectivity between mono- and dicarbonylation in palladium-catalyzed reactions on dihalogenated heterocyclic systems is a critical aspect for synthetic utility. acs.org The reaction outcome can be precisely controlled by adjusting parameters such as temperature, pressure, catalyst system, and reaction time. acs.orgsemanticscholar.org In the case of 2,3-dichloropyridines, the halogen at the 2-position is generally more reactive in palladium-catalyzed coupling reactions. acs.org This inherent reactivity difference allows for selective mono-alkoxycarbonylation at the C-2 position under milder conditions (e.g., lower temperatures). acs.org To achieve dicarbonylation and form the pyridine-2,3-dicarboxylate, more forcing conditions, such as higher temperatures, are required to facilitate the second carbon monoxide insertion at the less reactive C-3 position. acs.org This strategic control allows for the targeted synthesis of either 3-chloropyridine-2-carboxylates or pyridine-2,3-dicarboxylates from the same starting material. acs.orgepfl.ch

Regioselective Functionalization Techniques on Pyridine Precursors

The precise introduction of functional groups onto the pyridine ring is a cornerstone of modern heterocyclic chemistry. For the synthesis of this compound, controlling the regioselectivity of C-C bond formation is paramount. Two powerful strategies, directed ortho-metalation and palladium-catalyzed cross-coupling reactions, offer versatile pathways to achieve this.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of pyridine derivatives, a directing group can guide the deprotonation of a specific ortho-position by an organolithium base. For the synthesis of this compound, the chlorine atom on a pyridine ring can act as a directing group for metalation.

The reaction of 2-chloropyridine (B119429) with strong bases like lithium diisopropylamide (LDA) has been shown to result in exclusive metalation at the C-3 position. nih.gov This regioselectivity is attributed to the inductive effect and the coordinating ability of the chlorine atom, which directs the base to the adjacent proton. This approach is highly valuable as it allows for the introduction of an electrophile at the 3-position, a crucial step in building the dicarboxylic acid functionality. For instance, the resulting 3-lithio-2-chloropyridine intermediate can be trapped with carbon dioxide to introduce a carboxylic acid group at the C-3 position, yielding 2-chloro-3-carboxypyridine.

Conversely, the choice of base can dramatically alter the regioselectivity. While LDA directs metalation to the C-3 position, the use of superbases like n-butyllithium in combination with lithium dimethylaminoethoxide (BuLi-LiDMAE) has been reported to induce an unprecedented regioselective lithiation at the C-6 position of 2-chloropyridine. nih.govresearchgate.net This highlights the critical role of the base in controlling the site of functionalization.

Table 1: Regioselective Metalation of 2-Chloropyridine

| Base | Solvent | Temperature (°C) | Position of Lithiation | Reference |

|---|---|---|---|---|

| LDA | THF | -78 | C-3 | nih.gov |

This table illustrates the influence of the base on the regioselectivity of the metalation of 2-chloropyridine.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C bonds in the synthesis of complex organic molecules. These reactions allow for the coupling of a halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base.

The Suzuki coupling is highly effective for the functionalization of chloropyridines. The reactivity of different chlorine atoms on a polychlorinated pyridine can be exploited for regioselective coupling. For instance, in 2,3,5-trichloropyridine (B95902), the chlorine atom at the 2-position is generally the most reactive towards oxidative addition to the palladium catalyst, allowing for selective functionalization at this position. A palladium acetate-catalyzed, ligand-free Suzuki reaction of 2,3,5-trichloropyridine with various arylboronic acids in an aqueous medium has been shown to yield 3,5-dichloro-2-arylpyridines in good yields. nih.gov This demonstrates the feasibility of selectively functionalizing the C-2 position while leaving the C-3 and C-5 chlorines intact for further manipulation.

The synthesis of this compound could be envisioned through a sequential Suzuki coupling strategy. Starting from a di- or trichlorinated pyridine, one could first introduce a carboxylate equivalent at the 2-position, followed by a second coupling at the 3-position. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of such sequential couplings.

Table 2: Regioselective Suzuki Coupling of Polychloropyridines

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | 3,5-Dichloro-2-phenylpyridine | 85 | nih.gov |

| 2,5-Dichloropyridine | Arylboronic acids | Pd-NHC complexes | Site-selective C-2 or C-5 coupling | - | researchgate.net |

This table showcases examples of regioselective Suzuki coupling reactions on various chloropyridine substrates.

Chemo- and Regioselective Transformations for this compound Synthesis

Beyond the construction of the pyridine core, specific chemo- and regioselective transformations are necessary to arrive at the final target molecule, this compound. One of the most direct reported methods involves the oxidation of a quinoline precursor.

A well-documented synthesis of this compound is achieved through the oxidation of 3-chloroquinoline. nih.govgoogle.com In this process, the benzene ring of the quinoline system is cleaved, yielding the desired pyridine-2,3-dicarboxylic acid. The reaction is typically carried out using a strong oxidizing agent such as potassium permanganate (KMnO₄). This transformation is a powerful example of a chemo- and regioselective reaction, as the pyridine ring remains intact while the carbocyclic portion of the molecule is oxidized. The yield for this specific transformation has been reported to be 31%. nih.govgoogle.com

Another approach to functionalized pyridine-2-carboxylic acids involves the regioselective substitution of a dichlorinated precursor. For example, the synthesis of 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylic acid has been achieved starting from 3,5-dichloropyridine-2-carboxylic acid. acs.org In this reaction, the chlorine at the 3-position is selectively displaced by a sulfur nucleophile. While this does not directly yield the target diacid, it illustrates the principle of regioselective manipulation of functional groups on a pre-existing chloropyridine carboxylic acid scaffold.

Table 3: Synthesis of this compound and Related Transformations

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloroquinoline | KMnO₄ | This compound | 31 | nih.govgoogle.com |

| 3,5-Dichloropyridine-2-carboxylic acid | Sodium ethanethiolate, K₂CO₃ | 5-Chloro-3-(ethylthio)pyridine-2-carboxylic acid | - | acs.org |

This table provides examples of chemo- and regioselective transformations leading to pyridine-2,3-dicarboxylic acids.

Chemical Reactivity and Derivatization of 5 Chloropyridine 2,3 Dicarboxylic Acid

Reactivity of Carboxylic Acid Functionalities

The two adjacent carboxylic acid groups on the pyridine (B92270) ring are key sites for derivatization. They can readily undergo reactions typical of carboxylic acids, such as esterification, amidation, and anhydride (B1165640) formation, to produce a variety of derivatives.

The carboxylic acid groups of 5-chloropyridine-2,3-dicarboxylic acid can be converted into esters and amides, which are common moieties in pharmaceuticals and agrochemicals.

Esterification: The conversion to esters, such as dimethyl or diethyl esters, is typically achieved by reacting the dicarboxylic acid with the corresponding alcohol under acidic conditions. A strong acid catalyst, like sulfuric acid or hydrogen chloride, is generally required to protonate the carbonyl oxygen, thereby increasing its electrophilicity for attack by the weakly nucleophilic alcohol. This can produce mono- or di-esters depending on the reaction stoichiometry and conditions.

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid groups. Direct reaction with an amine is often inefficient. Common methods involve the use of coupling agents or conversion to a more reactive intermediate. For instance, heterogeneous catalysts like niobium pentoxide (Nb₂O₅) have been shown to be effective for the direct amidation of dicarboxylic acids with various amines, demonstrating tolerance to the basicity of the amine and the water produced during the reaction. sigmaaldrich.com This method provides a sustainable route to diamides under reusable catalytic conditions. sigmaaldrich.comgoogle.com Alternatively, the dicarboxylic acid can be converted to its anhydride, which then serves as a highly reactive precursor for amidation (see section 3.1.2).

Table 1: Examples of Esterification and Amidation of Pyridine Carboxylic Acids

| Starting Material | Reagent(s) | Product Type | General Conditions |

|---|---|---|---|

| Pyridine Dicarboxylic Acid | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Pyridine Dicarboxylate Ester | Acid-catalyzed reaction |

| Pyridine Dicarboxylic Acid | Amine, Nb₂O₅ Catalyst | Pyridine Dicarboxamide | Heterogeneous catalysis, o-xylene, reflux |

| Pyridine-2,3-dicarboxylic Anhydride | Amine (e.g., Substituted Anilines) | Pyridine Carboxamide | Reaction in a suitable solvent like acetic acid or toluene |

The adjacent positioning of the two carboxylic acid groups in this compound allows for intramolecular dehydration to form a stable five-membered cyclic anhydride, 5-chloropyridine-2,3-dicarboxylic anhydride . This transformation is typically accomplished by heating the diacid with a dehydrating agent, such as acetic anhydride.

The resulting anhydride is a valuable and reactive intermediate. Its carbonyl carbons are highly electrophilic and susceptible to attack by various nucleophiles, leading to the opening of the anhydride ring. This reactivity is particularly useful for synthesizing mono-amide derivatives in a regioselective manner. For example, studies on the closely related 2,3-pyridinedicarboxylic anhydride show that it reacts readily with nitrogen nucleophiles like substituted anilines. researchgate.netyoutube.com Depending on the reaction conditions (e.g., temperature, solvent), the reaction can yield either arylcarbamoyl-pyridinecarboxylic acids (from ring-opening) or, with further heating, cyclic imides (from dehydration of the initial amide). youtube.com This makes the anhydride a critical gateway to a variety of nicotinic acid and pyrrolopyridine derivatives.

Chemical Transformations Involving the Halogen Atom

The chlorine atom at the C-5 position of the pyridine ring is another key site for modification, primarily through nucleophilic substitution or by acting as a directing group for functionalization at adjacent positions.

Nucleophilic aromatic substitution (SNAr) is a common reaction for halopyridines. wikipedia.org The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly when the halogen is at the C-2 or C-4 position, as the negative charge of the intermediate can be delocalized onto the ring nitrogen. libretexts.orgnih.gov

The chlorine atom in this compound is at the C-5 position, which is analogous to the meta-position in benzene (B151609) derivatives. This position is generally less activated towards SNAr because the negative charge of the Meisenheimer intermediate cannot be directly stabilized by the ring nitrogen. nih.gov Furthermore, the two electron-withdrawing carboxylate groups primarily activate the C-4 and C-6 positions. However, substitution at the C-5 position is not impossible. For example, the nucleophilic displacement of a nitro group (a very strong activating group) from the 5-position of methyl 5-nitro-2-pyridinecarboxylate has been reported to yield 5-amino derivatives. rsc.org This suggests that while challenging, the displacement of the C-5 chlorine with strong nucleophiles or under specific catalytic conditions could be a potential, though likely difficult, pathway for derivatization.

Modern synthetic methods allow for C-H functionalization reactions that can introduce new groups onto the pyridine ring, with the existing halogen atom serving as a directing element. One such strategy is the ortho-selective thiolation of aryl halides. Research has demonstrated that palladium/norbornene catalytic systems can achieve the chemoselective thiolation of aryl halides at the position ortho to the halogen. rsc.org This C-H activation strategy could potentially be applied to this compound to introduce a thiol group at the C-4 or C-6 position, the sites ortho to the chlorine atom. This approach avoids direct substitution of the chlorine and instead uses it to guide the introduction of a new functional group, expanding the synthetic utility of the scaffold.

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring System

Beyond reactions at the existing functional groups, the pyridine ring's C-H bonds at positions C-4 and C-6 are targets for substitution, although their reactivity is heavily influenced by the existing substituents.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient, a characteristic that is strongly amplified by the presence of three electron-withdrawing groups (one chlorine and two carboxylic acids). This makes the ring extremely deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Such reactions are generally not feasible on this substrate.

Nucleophilic Substitution (C-H Functionalization): In contrast, the electron-poor nature of the ring makes it susceptible to nucleophilic attack on the C-H bonds, often facilitated by organometallic reagents or transition-metal catalysis. mdpi.com The remaining C-4 and C-6 positions are the most likely sites for such reactions. Directed ortho-metalation is a powerful strategy where an existing functional group directs deprotonation to an adjacent position. In the case of pyridine carboxylic acids, the carboxyl group can direct lithiation to the ortho position. For this compound, the carboxyl group at C-3 would strongly direct metalation to the C-4 position, allowing for subsequent reaction with various electrophiles to install new substituents. This regioselective functionalization provides a precise method for elaborating the pyridine core.

Coordination Chemistry and Metal Complexation of 5 Chloropyridine 2,3 Dicarboxylic Acid and Its Analogues

Ligand Design Principles for Pyridine (B92270) Dicarboxylic Acids in Coordination Chemistry

Pyridine dicarboxylic acids are highly valued as building blocks in coordination chemistry and crystal engineering. Their utility stems from several key molecular features. These ligands contain both a nitrogen atom within a heterocyclic ring and two carboxylate groups, which can be deprotonated to act as effective donor sites. nih.govresearchgate.net This combination of N- and O-donor atoms allows for the formation of stable chelate rings with metal ions. tandfonline.com

The versatility of pyridine dicarboxylic acids is further enhanced by the variable positions of the carboxylate groups on the pyridine ring, which dictates the geometry and dimensionality of the resulting coordination polymers. nih.govacs.org These ligands can act as polydentate linkers, bridging multiple metal centers to create extended one-, two-, or three-dimensional networks. researchgate.netiucr.org The stereoelectronic information encoded in the ligand, combined with the coordination preferences of the metal ion (such as size, charge, and electronic structure), and external reaction conditions, all play a critical role in directing the self-assembly process and the final architecture of the supramolecular entity. researchgate.net The presence of substituents, such as the chloro group in 5-chloropyridine-2,3-dicarboxylic acid, can further modulate the electronic properties and steric profile of the ligand, influencing its coordination behavior and the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine dicarboxylic acids is often achieved through methods like hydrothermal reactions, solvothermal synthesis, or simple room-temperature reactions in solution. researchgate.netrsc.org The resulting complexes are typically characterized using a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA). rsc.org

Pyridine dicarboxylic acids and their analogues form stable complexes with a wide range of transition metals. The specific metal ion influences the final structure and properties of the coordination compound.

Fe(III): Iron(III) complexes have been synthesized using proton transfer compounds derived from pyridine-2,6-dicarboxylic acid. tandfonline.com For instance, the complex (HABT)[Fe(dipic)₂]·4H₂O was prepared from a proton transfer salt, where the Fe(III) ion is coordinated by two tridentate pyridine-2,6-dicarboxylate (B1240393) ligands, resulting in a distorted octahedral geometry. tandfonline.com

Co(II): Cobalt(II) complexes often exhibit interesting structural features. In the polymeric complex {[Co(pyzdc)(H₂O)₂]·H₂O}n, the Co(II) center is six-coordinated, surrounded by nitrogen and oxygen atoms from two pyrazine-2,3-dicarboxylic acid ligands and two coordinated water molecules.

Ni(II): Nickel(II) readily forms complexes with pyridine dicarboxylates. In studies with 4-chloropyridine-2,6-dicarboxylic acid, a close analogue of the title compound, the resulting Ni(II) complex, [Ni(C₇H₂ClNO₄)(H₂O)₃], features a regular octahedral coordination sphere. iucr.org Similarly, a complex with pyridine-2,5-dicarboxylic acid, [Ni(C₇H₃NO₄)(H₂O)₄]·H₂O, also shows a distorted octahedral environment around the Ni(II) ion. researchgate.net

Cu(II): Copper(II) complexes have been extensively studied. With pyridine-2,3-dicarboxylic acid (the parent ligand of the title compound), a metal-organic framework, [Cu(2,3-pydc)(bpp)]·2.5H₂O (where bpp is a co-ligand), has been synthesized. rsc.org The Jahn-Teller effect often leads to distorted coordination geometries for Cu(II) complexes. iucr.org

Zn(II): Zinc(II) complexes are frequently synthesized for comparative studies and for their potential applications in luminescence. rsc.org A noncentrosymmetric Zn(II) complex with 2-amino-5-chloropyridine (B124133), ZnCl₂(C₅H₅ClN₂)₂, has been characterized, demonstrating a distorted tetrahedral geometry. rajpub.com In MOFs constructed with pyridine-2,3-dicarboxylic acid, such as [Zn(2,3-pydc)(bpp)]·2.5H₂O, the Zn(II) ion acts as a 4-connected node. rsc.org

The table below summarizes selected examples of transition metal complexes formed with pyridine dicarboxylic acid analogues.

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

|---|---|---|---|---|

| Fe(III) | Pyridine-2,6-dicarboxylic acid | (HABT)[Fe(dipic)₂]·4H₂O | Distorted Octahedral | tandfonline.com |

| Ni(II) | 4-Chloropyridine-2,6-dicarboxylic acid | [Ni(C₇H₂ClNO₄)(H₂O)₃] | Octahedral | iucr.org |

| Cu(II) | Pyridine-2,3-dicarboxylic acid | [Cu(2,3-pydc)(bpp)]·2.5H₂O | 4-connected node | rsc.org |

| Zn(II) | 4-Chloropyridine-2,6-dicarboxylic acid | [Zn(C₇H₂ClNO₄)]n | Trigonal-bipyramidal / Square-pyramidal | iucr.org |

| Zn(II) | 2-Amino-5-chloropyridine | ZnCl₂(C₅H₅ClN₂)₂ | Distorted Tetrahedral | rajpub.com |

A common synthetic strategy for preparing metal complexes involves the initial formation of a proton transfer salt. tandfonline.comdergipark.org.tr This process occurs when a proton (H⁺) is transferred from an acidic species (the carboxylic acid groups of the pyridine dicarboxylic acid) to a basic species. dergipark.org.tr The base can be a separate molecule, such as piperazine (B1678402) or 2-aminobenzothiazole, or in some cases, the pyridine nitrogen of another ligand molecule. tandfonline.comdergipark.org.tr

The stability and likelihood of proton transfer can often be predicted using the ΔpKa rule, which considers the difference in acid dissociation constants between the proton donor and the conjugate acid of the proton acceptor. rsc.org A ΔpKa value greater than 3 typically favors the formation of a molecular salt via proton transfer. rsc.org Once formed, this ionic salt, consisting of a protonated base as the cation and the deprotonated dicarboxylate as the anion, is then reacted with a metal salt. tandfonline.comdergipark.org.tr In the subsequent coordination, the metal ion may complex with only the anionic dicarboxylate, or in some cases, both the cation and anion from the initial salt can be incorporated into the final structure. dergipark.org.tr

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. youtube.com Pyridine dicarboxylic acids are highly versatile ligands capable of exhibiting various coordination modes and denticities, which profoundly influence the structure of the resulting complexes. acs.org

The coordination can occur through the pyridine nitrogen atom and one or both oxygen atoms of the carboxylate groups. Common modes include:

Monodentate: The ligand binds to the metal through only one atom, which is less common for these ligands but possible. youtube.com

Bidentate: The ligand binds through two donor atoms, often in a chelating fashion involving the pyridine nitrogen and an oxygen atom from the adjacent carboxylate group (an N,O-chelate). researchgate.net

Tridentate: The ligand binds through three donor atoms, typically the pyridine nitrogen and one oxygen atom from each of the two carboxylate groups (an O,N,O-chelate). This is a very common mode for ligands like pyridine-2,6-dicarboxylic acid. tandfonline.com

Bridging: The ligand connects two or more metal centers. This can happen in various ways, for example, where one carboxylate group chelates one metal while the other carboxylate group binds to an adjacent metal ion. researchgate.netacs.org

The specific coordination mode adopted depends on factors such as the position of the carboxylate groups, the nature of the metal ion, the pH of the reaction medium, and the presence of other co-ligands. acs.org X-ray crystallography is the definitive method for elucidating these coordination modes and determining the precise bond lengths and angles within the complex.

| Ligand | Coordination Mode | Description | Example System |

|---|---|---|---|

| Pyridine-2,6-dicarboxylate | Tridentate (O,N,O) | Binds to a single metal via the pyridine N and one O from each carboxylate. | [Fe(dipic)₂]⁻ tandfonline.com |

| Pyridine-2,5-dicarboxylate | Bidentate (N,O) | Binds via the pyridine N and the oxygen of the carboxylate at the 2-position. | [Ni(pydc)(bipy)₂] researchgate.net |

| 4,4′-(Pyridine-3,5-diyl)dibenzoate | μ₃- or μ₄-linker | Acts as a bridging ligand connecting three or four metal centers. | Coordination polymers with Co(II) and Ni(II) acs.org |

| Pyridine-2,6-dicarboxylate | Bridging | One dipic ligand acts as a tridentate chelate while another bridges two Cu(II) centers. | [Cu(dipic)(μ-dipic)Cu(II)(H₂O)₅] |

Structural Analysis of Metal-Organic Frameworks (MOFs) Incorporating Pyridine Dicarboxylates

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Pyridine dicarboxylates are excellent candidates for use as organic linkers in MOF synthesis due to their rigidity and defined coordination vectors. researchgate.netdergipark.org.tr

The reaction of pyridine dicarboxylates with metal ions under solvothermal or hydrothermal conditions can lead to the formation of extended 1D, 2D, or 3D networks. researchgate.net For example, the reaction of pyridine-2,3-dicarboxylic acid with Cu(II) and Zn(II) salts in the presence of a flexible bis(pyridyl) co-ligand yielded 3D frameworks. rsc.org The resulting isomorphous copper and zinc complexes, [Cu(2,3-pydc)(bpp)]·2.5H₂O and [Zn(2,3-pydc)(bpp)]·2.5H₂O, feature a fascinating structure where 2D layers with a (4,4) topology are interlocked, leading to a 3D parallel interpenetrated motif. rsc.org

The final topology and structure of the MOF are highly dependent on the geometry of the pyridine dicarboxylate linker, the coordination preference of the metal ion, and the use of additional molecules like co-ligands or templates, which can direct the assembly process. researchgate.netresearchgate.net The structural analysis of these frameworks, primarily conducted via single-crystal X-ray diffraction, reveals details about their porosity, network topology, and potential for applications in areas like gas storage or catalysis. researchgate.netfigshare.com

Investigation of Crystal Field Stabilization Effects in Metal Coordination Compounds

Crystal Field Theory provides a model for understanding the electronic structure and bonding in transition metal complexes. A key concept is the Crystal Field Stabilization Energy (CFSE), which arises from the splitting of the d-orbitals of the metal ion in the electric field created by the surrounding ligands. This effect can have significant structural consequences. iucr.org

A compelling illustration of CFSE is seen when comparing the coordination geometries of isostructural Ni(II) (a d⁸ ion) and Zn(II) (a d¹⁰ ion) complexes with the same ligand. iucr.org For Ni(II) in an octahedral field, the d⁸ electronic configuration results in a large CFSE, which strongly favors a regular octahedral geometry. iucr.org In contrast, the d¹⁰ configuration of Zn(II) has a completely filled d-shell, resulting in zero CFSE. iucr.org Consequently, there is no electronic preference for any particular geometry, and Zn(II) complexes can adopt a wide range of coordination environments, often significantly distorted from regular polyhedra. iucr.org

This effect was clearly demonstrated in a study comparing complexes of Ni(II) and Zn(II) with pyridine-2,6-dicarboxylic acid and its 4-chloro derivative. The pseudo-octahedral coordination sphere around Ni(II) in [Ni(HLig¹)₂]·3H₂O was found to be significantly more regular than the coordination sphere around Zn(II) in the isostructural zinc compound. iucr.org Similarly, while the Ni(II) complex with 4-chloropyridine-2,6-dicarboxylate adopted a regular octahedral geometry, the corresponding Zn(II) complex formed a 2D coordination polymer where the geometry around the zinc cation was highly irregular, falling between trigonal-bipyramidal and square-pyramidal. iucr.org These structural differences are a direct consequence of the crystal field stabilization enjoyed by Ni(II) but absent for Zn(II). iucr.org

| Metal Ion | d-electron count | CFSE (Octahedral) | Observed Geometry with 4-chloropyridine-2,6-dicarboxylate iucr.org | Structural Consequence |

|---|---|---|---|---|

| Ni(II) | d⁸ | High | Regular Octahedral | Electronic stabilization dictates a regular coordination geometry. |

| Zn(II) | d¹⁰ | Zero | Irregular (Trigonal-bipyramidal to Square-pyramidal) | No electronic preference allows for distorted geometries and formation of extended polymers. |

Radiopharmaceutical Chelation Strategies Utilizing Pyridine Dicarboxylates

The development of effective radiopharmaceuticals is a cornerstone of nuclear medicine, providing powerful tools for both diagnostic imaging and targeted radionuclide therapy. A critical component of a successful radiopharmaceutical is the chelator, a molecule capable of securely binding a radiometal ion and delivering it to a specific biological target. Pyridine dicarboxylic acids and their analogues have emerged as a promising class of chelators due to their versatile coordination chemistry and the ability to form stable complexes with a variety of radiometals.

The core structure of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, features a pyridine ring with two adjacent carboxylic acid groups. These groups, along with the nitrogen atom of the pyridine ring, can act as donor atoms to coordinate with a metal ion. The specific properties of the resulting metal complex, such as its stability and biodistribution, can be fine-tuned by modifying the pyridine ring with different functional groups. The introduction of a chlorine atom at the 5-position of the pyridine ring, yielding this compound, is one such modification that can influence the electronic properties and coordination behavior of the ligand.

While direct and extensive research on the application of this compound in radiopharmaceutical chelation is not widely available in public literature, its potential can be inferred from studies on related pyridine-based chelators. The electron-withdrawing nature of the chlorine atom is expected to impact the acidity of the carboxylic acid groups and the electron density of the pyridine nitrogen, thereby affecting the stability and formation kinetics of radiometal complexes.

The primary role of a chelator in a radiopharmaceutical is to form a thermodynamically stable and kinetically inert complex with the radionuclide. This prevents the release of the free radiometal in vivo, which could lead to off-target radiation exposure and diminished imaging or therapeutic efficacy. Pyridine dicarboxylates are particularly explored for their ability to chelate a range of radiometals used in both diagnostic (e.g., Gallium-68) and therapeutic (e.g., Lutetium-177, Actinium-225) applications.

The chelation strategy often involves designing bifunctional chelators. In this approach, the pyridine dicarboxylate core is attached to a targeting vector, such as a peptide or antibody, that directs the radiopharmaceutical to specific cells or tissues, for instance, those overexpressing a particular receptor in cancer.

Research into analogous compounds provides insights into the potential of this compound. For example, studies on pyridine-2,6-dicarboxamide derivatives have demonstrated their utility in forming stable complexes. Similarly, investigations into pyridine-2,5-dicarboxylic acid N-oxide have shown the formation of stable coordination complexes with transition metals like manganese and zinc. These studies underscore the versatility of the pyridine dicarboxylate framework in coordination chemistry.

The table below summarizes the properties of related pyridine dicarboxylic acid compounds, which can serve as a basis for predicting the behavior of this compound in radiopharmaceutical applications.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features in Chelation |

| Pyridine-2,3-dicarboxylic acid | C₇H₅NO₄ | 167.12 | Tridentate ligand, forms stable complexes with various metals. |

| 5-Chloropyridine-2,3-diol | C₅H₄ClNO₂ | 145.54 | A potential precursor or metabolite, with hydroxyl groups for coordination. |

| Pyridine-2,5-dicarboxylic acid N-oxide | C₇H₅NO₅ | 183.12 | The N-oxide group provides an additional coordination site. |

| 2,2'-Bipyridine-3,3'-dicarboxylic acid | C₁₂H₈N₂O₄ | 244.21 | Acts as a tetradentate ligand, forming highly stable complexes. |

This table is generated based on data for analogous compounds and is intended to provide a comparative framework.

The development of radiopharmaceuticals based on pyridine dicarboxylates is an active area of research. The synthesis of these ligands can be complex, often involving multiple steps. For instance, the synthesis of 5-chloro-2,3-dihydroxypyridine, a related compound, starts from 2-amino-5-chloropyridine and proceeds through diazotization, nitration, reduction, and a final diazotization step. Such synthetic routes could potentially be adapted to produce this compound for radiopharmaceutical research.

Computational Chemistry and Theoretical Investigations of 5 Chloropyridine 2,3 Dicarboxylic Acid

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for predicting the properties of molecular systems. For pyridine (B92270) dicarboxylic acids, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, have been shown to provide reliable data on their geometric and electronic structures. researchgate.netelectrochemsci.org These studies on analogous compounds serve as a robust framework for understanding the characteristics of 5-chloropyridine-2,3-dicarboxylic acid.

Geometry Optimization and Vibrational Frequency Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For pyridine dicarboxylic acids, DFT calculations can predict bond lengths, bond angles, and dihedral angles. electrochemsci.org In a study of various pyridine dicarboxylic acids, it was noted that the planarity of the molecule is a significant feature, with some isomers like 2,3-pyridinedicarboxylic acid exhibiting a more planar structure. electrochemsci.org It is anticipated that the optimized structure of this compound would also be largely planar, with potential minor distortions due to the presence of the chlorine atom and the two carboxylic acid groups.

Vibrational frequency analysis, performed computationally, complements experimental techniques like FTIR and FT-Raman spectroscopy. researchgate.netijera.comresearchgate.net Theoretical calculations help in the assignment of vibrational modes to specific functional groups. For instance, in pyridine carboxylic acids, the characteristic C=O stretching vibration of the carboxylic acid group is a prominent feature. tandfonline.com A normal coordinate analysis can be performed to understand the potential energy distribution (PED) for each vibrational mode, offering a detailed interpretation of the infrared and Raman spectra. ijera.comresearchgate.net

Table 1: Representative Calculated Vibrational Frequencies for a Related Pyridine Dicarboxylic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3500-3300 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=O Stretch | 1750-1680 |

| C=C/C=N Ring Stretch | 1600-1400 |

| C-Cl Stretch | 800-600 |

Note: This table is illustrative and based on typical frequency ranges for the functional groups present. Actual values for this compound would require specific calculations.

HOMO-LUMO Energy Gap Analysis and Electronic Structure Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comirjweb.com

For pyridine dicarboxylic acids, the HOMO is typically located over the pyridine ring and the carboxyl groups, indicating these as the primary sites for electron donation. electrochemsci.org The LUMO, conversely, is distributed over the aromatic ring, signifying its capacity to accept electrons. electrochemsci.org In a comparative study of pyridine dicarboxylic acid isomers, 2,3-pyridinedicarboxylic acid was found to have the smallest ionization energy, suggesting a higher tendency to donate electrons. electrochemsci.org The introduction of a chlorine atom, an electron-withdrawing group, into the pyridine ring of this compound would be expected to lower both the HOMO and LUMO energy levels and potentially affect the energy gap.

Table 2: Calculated Electronic Properties for Isomeric Pyridine Dicarboxylic Acids

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2,3-Pyridinedicarboxylic acid | -7.12 | -2.65 | 4.47 |

| 2,4-Pyridinedicarboxylic acid | -7.21 | -2.59 | 4.62 |

| 2,5-Pyridinedicarboxylic acid | -7.25 | -2.63 | 4.62 |

| 2,6-Pyridinedicarboxylic acid | -7.34 | -2.61 | 4.73 |

Source: Adapted from a DFT study on pyridine dicarboxylic acids as corrosion inhibitors. electrochemsci.org Note that these values are for the parent compounds and would be altered by the chloro-substituent.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. It helps in understanding intramolecular charge transfer interactions, which are crucial for molecular stability. tandfonline.comnih.gov The analysis identifies donor-acceptor interactions, and the stabilization energy (E(2)) associated with these interactions quantifies their strength. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.netrsc.org The MEP surface visually represents the charge distribution, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack).

In pyridine derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential, making it a site for protonation and interaction with electrophiles. nih.govnih.gov The hydrogen atoms of the carboxylic acid groups in this compound would be regions of high positive potential, indicating their acidic nature. The chlorine atom and the carbonyl oxygens would also contribute to the negative potential regions. The MEP map provides a comprehensive view of the molecule's reactivity landscape.

Mapping Electron Density to Predict Reactive Sites

The mapping of electron density is intrinsically linked to MEP analysis and helps in identifying the most probable sites for chemical reactions. Regions of high electron density are prone to attack by electrophiles, while regions of low electron density are susceptible to nucleophilic attack. In a study of pyrazine-2,3-dicarboxylic acid, a related compound, the mapping of the electron density isosurface with the electrostatic potential was used to determine the size, shape, and sites of chemical reactivity. nih.gov For this compound, the electron density would be highest around the electronegative nitrogen, oxygen, and chlorine atoms.

Quantum Chemical Investigations and Prediction of Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems and strong donor-acceptor groups often exhibit significant nonlinear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. acs.orgnih.gov Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net

Pyridine derivatives are known to possess NLO properties, which can be tuned by altering the substituents on the pyridine ring. niscair.res.in The presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer and, consequently, the hyperpolarizability. In this compound, the carboxylic acid groups and the chlorine atom act as electron-withdrawing groups, which will influence the NLO response. Theoretical calculations of the hyperpolarizability would be essential to quantify the NLO potential of this molecule. Studies on related pyridine derivatives suggest that they can exhibit significant NLO behavior. researchgate.net

Molecular Dynamics (MD) Simulations for Solvation Free Energy Prediction

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the molecule's interactions with a solvent over time, MD can accurately predict thermodynamic properties such as the solvation free energy. This value represents the energy change associated with transferring a solute from a vacuum to a solvent, providing critical information about its solubility and partitioning behavior.

Alchemical free energy methods are a prominent approach within MD simulations for calculating solvation free energies. nih.gov These techniques involve creating a non-physical, or "alchemical," pathway to gradually transform the solute into solvent molecules or vice versa. nih.gov Since free energy is a state function, the change is independent of the path taken, allowing this computationally efficient, non-physical transformation to yield the true thermodynamic free energy difference. nih.gov

Recent advancements have integrated machine learning with first-principles MD simulations to enhance the accuracy and efficiency of these calculations. nih.gov By training a machine-learned energy function on data from quantum mechanical calculations, it becomes feasible to run longer simulations, which is crucial for reducing statistical errors and improving the convergence of the results. nih.govnih.gov

While specific MD simulation studies detailing the solvation free energy of this compound are not extensively documented in publicly available literature, the established methodologies allow for a theoretical prediction of its behavior in various solvents. Such a study would calculate the free energy of transferring this compound from the gas phase into an explicit solvent environment.

Table 1: Illustrative Solvation Free Energy Data from a Hypothetical MD Simulation This table demonstrates the type of data that would be generated from such a study. The values are for illustrative purposes only.

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (ΔGsolv) (kcal/mol) |

| Water | 78.4 | -15.8 |

| Methanol | 32.7 | -12.3 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -14.1 |

| Chloroform | 4.8 | -5.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are instrumental in drug discovery and materials science for predicting the activity of new compounds and optimizing lead structures. nih.govmdpi.com

The foundation of QSAR lies in correlating calculated molecular descriptors with experimentally measured biological activity. nih.gov Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including steric (size and shape), electronic (distribution of charges), and hydrophobic (lipophilicity) properties. For pyridine derivatives, which have shown a wide range of biological activities including anticancer and antimicrobial effects, QSAR models can help identify the key structural features responsible for their therapeutic action. nih.govnih.gov

A typical QSAR study involves:

Data Set Compilation : Assembling a series of compounds with known biological activities.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound.

Model Development : Using statistical methods, like Genetic Function Algorithm (GFA), to select the most relevant descriptors and build a predictive equation. nih.gov

Model Validation : Rigorously testing the model's stability, robustness, and predictive power using internal and external validation techniques. nih.gov

For this compound, a QSAR model could be developed to predict its potential as, for example, an antimicrobial agent. The model would correlate descriptors with its minimum inhibitory concentration (MIC) against various bacterial strains.

Table 2: Selected Molecular Descriptors for this compound and Hypothetical Biological Activity This table illustrates the types of descriptors used in QSAR studies. The activity value is hypothetical.

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Dipole Moment | 4.5 D |

| Highest Occupied Molecular Orbital (HOMO) | -7.2 eV | |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 eV | |

| Steric | Molecular Weight | 201.56 g/mol |

| Molar Volume | 135.4 cm³/mol | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | 0.85 |

| Biological Activity | Hypothetical pMIC (-log MIC) | 4.2 |

Computational models are increasingly used to predict and design supramolecular assemblies like cocrystals and salts. These multicomponent solids can significantly alter the physicochemical properties of a substance, such as solubility and stability.

A primary tool for predicting whether a combination of an acid and a base will form a salt or a cocrystal is the ΔpKa rule . mdpi.com This rule is based on the difference between the pKa of the base (in its protonated form) and the pKa of the acid (ΔpKa = pKa(base) - pKa(acid)). mdpi.com

ΔpKa < 0 : A cocrystal is generally expected to form. mdpi.com

ΔpKa > 3 : A salt is the likely outcome due to proton transfer. mdpi.com

0 < ΔpKa < 3 : This is an intermediate zone where either a cocrystal or a salt may form, and other factors like crystal packing and solvent effects become critical. mdpi.comnih.gov

Beyond the ΔpKa rule, other computational methods provide deeper insights into the specific noncovalent interactions that stabilize the crystal lattice. These include:

Molecular Electrostatic Potential (MEP) surfaces : To visualize electron-rich and electron-poor regions of molecules, predicting sites for hydrogen bonding. mdpi.com

Density Functional Theory (DFT) : To calculate the interaction energies of different supramolecular synthons (common interaction patterns). mdpi.com

Quantum Theory of Atoms-in-Molecules (QTAIM) : To analyze the topology of the electron density and characterize noncovalent bonds. mdpi.com

These predictive tools are crucial for rational coformer screening, reducing the trial-and-error nature of experimental cocrystallization. rsc.orgnih.gov

Table 3: Predictive Model for Supramolecular Interactions of this compound with Various Coformers This table illustrates the application of the ΔpKa rule. The pKa of this compound is estimated to be around 2.5 (pKa1) and 4.5 (pKa2), similar to related pyridine dicarboxylic acids. The pKa of the protonated base is used.

| Coformer (Base) | pKa of Protonated Base | ΔpKa (pKa(base) - pKa1(acid)) | Predicted Outcome |

| 4,4'-Bipyridine | 4.8 | 2.3 | Intermediate (Salt or Cocrystal) |

| Isonicotinamide | 3.6 | 1.1 | Intermediate (Salt or Cocrystal) |

| Theophylline | 0.7 | -1.8 | Cocrystal |

| 2-Aminopyridine | 6.8 | 4.3 | Salt |

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloropyridine 2,3 Dicarboxylic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides profound insight into the molecular structure of 5-chloropyridine-2,3-dicarboxylic acid by identifying its constituent functional groups and their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, the spectrum is dominated by vibrations associated with the carboxylic acid groups and the substituted pyridine (B92270) ring.

The most prominent features in the FTIR spectrum are related to the carboxylic acid moieties. A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of hydrogen-bonded carboxylic acid dimers. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band. In dimeric carboxylic acids, this band typically appears around 1710 cm⁻¹. libretexts.org For comparison, in pyridine-2,6-dicarboxylic acid, a strong absorption attributed to the C=O vibration is reported at 1689 cm⁻¹. researchgate.net The presence of the electron-withdrawing chloro-substituent and the adjacent carboxylic acid group may slightly shift this frequency.

Vibrations of the pyridine ring and its substituents also provide key diagnostic peaks. The C-H stretching vibrations of the aromatic ring are expected in the 3000-3100 cm⁻¹ range. core.ac.uk The C=C and C=N stretching vibrations within the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. Furthermore, the spectrum will feature bands corresponding to C-C stretching and in-plane and out-of-plane bending modes. The C-Cl stretching vibration for chloropyridines is generally found in the lower frequency region of the spectrum.

The deprotonation of the carboxylic acid groups, for instance upon formation of a metal complex, leads to noticeable changes in the FTIR spectrum. The broad O-H band disappears, and the strong C=O stretching band is replaced by two distinct bands: the asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group, typically found near 1550-1620 cm⁻¹ and 1380-1450 cm⁻¹, respectively. researchgate.netresearchgate.net

Table 1: Predicted Characteristic FTIR Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comment |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Very broad due to hydrogen bonding. libretexts.org |

| C-H stretch | Pyridine Ring | 3000 - 3100 | Aromatic C-H stretching. core.ac.uk |

| C=O stretch | Carboxylic Acid | 1700 - 1760 | Strong absorption, position depends on hydrogen bonding. libretexts.org |

| C=C, C=N stretch | Pyridine Ring | 1400 - 1600 | Characteristic ring stretching vibrations. researchgate.net |

| C-O stretch / O-H bend | Carboxylic Acid | 1200 - 1450 | Often coupled, appearing in the fingerprint region. |

| C-Cl stretch | Chloropyridine | ~1055 - 1065 | Based on data for related chloropyridines. core.ac.uk |

FT-Raman Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy serves as a complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy provides better characterization of non-polar bonds and symmetric vibrations. For this compound, FT-Raman spectra are particularly useful for analyzing the vibrations of the pyridine ring backbone and the C-C bonds.

Studies on related pyridine-dicarboxylic acids (PDAs) have recorded FT-Raman spectra from 50 to 4000 cm⁻¹. researchgate.netresearchgate.net In these analyses, the C-Cα stretching vibrations (where Cα is the carboxyl carbon) are assigned in the range of 1000-1310 cm⁻¹. ijera.com The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum than in the FTIR spectrum. The C-Cl vibration also gives a characteristic Raman signal. A complete vibrational analysis involves assigning all the normal modes of vibration based on their frequency, intensity, and depolarization ratio. This is often aided by computational methods, as described in the following section.

Experimental-Theoretical Correlation of Vibrational Spectra

To achieve unambiguous assignment of all vibrational modes, experimental FTIR and FT-Raman data are frequently correlated with theoretical calculations. researchgate.netresearchgate.net Density Functional Theory (DFT) is the most common computational method employed for this purpose, often using functionals like B3LYP with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net

The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Then, the vibrational frequencies are calculated from this optimized geometry. The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental data. researchgate.net

A key output of these calculations is the Potential Energy Distribution (PED). ijera.comresearchgate.net PED analysis quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode. This allows, for example, a band at a certain frequency to be definitively assigned as, for instance, "60% C=C stretch, 30% C-H in-plane bend, and 10% C-C stretch," providing a much deeper understanding than simple functional group identification. Studies on various pyridine-dicarboxylic acids have successfully used this approach, achieving a root mean square (rms) error between observed and calculated frequencies of less than 13 cm⁻¹, indicating excellent agreement. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the precise molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignment and Structural Elucidation

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two remaining protons on the pyridine ring and the acidic protons of the carboxyl groups.

¹H NMR: The carboxylic acid protons are highly deshielded and typically appear as a broad singlet far downfield, often above 12 ppm, with the exact position being dependent on solvent and concentration. libretexts.org The pyridine ring contains two protons at the C4 and C6 positions. Both are influenced by the electronegative nitrogen atom and the electron-withdrawing effects of the two carboxylic acid groups and the chlorine atom. The proton at C6 is adjacent to the nitrogen, which typically results in a significant downfield shift (to ~8.5-9.0 ppm). The proton at C4 will also be shifted downfield. The relative positions can be predicted by considering the additive effects of the substituents.

¹³C NMR: The ¹³C NMR spectrum will show seven distinct signals: five for the carbons of the pyridine ring and two for the carboxyl carbons. The carboxyl carbons (C2-COOH and C3-COOH) are expected to resonate in the 165-185 ppm range. libretexts.org The chemical shifts of the ring carbons are influenced by the substituents. The carbon attached to the chlorine (C5) will be directly affected, and its shift can be predicted using standard substituent effects. The carbons attached to the carboxylic acid groups (C2 and C3) will also be significantly shifted downfield. The carbon adjacent to the nitrogen (C6) is typically found around 150 ppm in pyridine itself, and its shift will be further modified by the nearby substituents. electrochemsci.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Proton (¹H) NMR | Carbon-¹³ (¹³C) NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| H4 | ~8.0 - 8.5 | C2 | ~150 - 155 |

| H6 | ~8.5 - 9.0 | C3 | ~135 - 140 |

| COOH (x2) | >12 (broad) | C4 | ~140 - 145 |

| C5 | ~130 - 135 | ||

| C6 | ~150 - 155 | ||

| COOH (x2) | ~165 - 175 |

Note: Predicted values are estimates based on substituent effects on the pyridine ring and may vary with solvent and experimental conditions.

Solid-State NMR (SSNMR) for Solid-State Adduct Characterization

While solution-state NMR provides information on dissolved molecules, solid-state NMR (SSNMR) is uniquely suited to characterize materials in their solid form, such as crystalline powders, adducts, or metal-organic frameworks (MOFs). mdpi.com For derivatives of this compound, such as co-crystals or MOFs where the molecule acts as an organic linker, SSNMR is invaluable.

Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. SSNMR can distinguish between different crystalline forms (polymorphs), identify the number of non-equivalent molecules in the crystal unit cell, and probe the local environment of each carbon atom. mdpi.com For example, in a MOF synthesized with this linker, SSNMR can confirm the coordination of the carboxylate groups to the metal centers by observing changes in the chemical shifts of the carboxylate and adjacent ring carbons compared to the free acid. mdpi.comnih.gov It can also be used to study the dynamics of the pyridine ring within the solid lattice and to characterize host-guest interactions by observing the spectra before and after the adsorption of guest molecules. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound and its derivatives. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states, with the specific wavelengths of absorption corresponding to the energy differences between these electronic levels.

For pyridine-based compounds, the UV-Vis spectra are typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. ripublication.com The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in intensity and occur within the aromatic pyridine ring and the carboxyl groups. ripublication.comnih.gov Studies on pyridinedicarboxylate-Tb(III) complexes show intense, broad absorption bands between 220 and 300 nm, which are assigned to these π→π* transitions within the ligand. nih.gov For instance, specific peaks observed at 272 nm and 280 nm in these complexes correspond to the π→π* transitions of the pyridinedicarboxylate ligand. nih.gov

The n→π* transitions involve the excitation of an electron from a non-bonding orbital (such as the lone pair on the pyridine nitrogen or carboxyl oxygen atoms) to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π→π* transitions. The electronic spectra of lanthanide complexes with ligands containing N-donor atoms, such as diphenylamine (B1679370) and bipyridyl, show strong absorption bands in the UV range of 305-322 nm, which are attributed to the π→π* intraligand transitions. ripublication.com Complexation with a metal ion or substitution on the pyridine ring can cause a shift in these absorption bands, often a red-shift (bathochromic shift), which can be associated with changes in covalent bonding character. ripublication.com

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. It provides unequivocal information on molecular structure, conformation, and the intricate network of intermolecular interactions that dictate the crystal packing.

Determination of Crystal System, Space Group, and Unit Cell Parameters

SCXRD analysis begins with the determination of the crystal's fundamental properties: its crystal system, space group, and the dimensions of its unit cell. The crystal system describes the symmetry of the lattice, while the space group provides a complete description of all symmetry operations within the crystal. The unit cell parameters (the lengths of the cell edges a, b, c, and the angles between them α, β, γ) define the size and shape of the repeating unit.

Studies on derivatives provide insight into the likely crystallographic features. For example, novel derivatives of a related thiazolo-pyridine dicarboxylic acid (TPDCA) were found to crystallize in monoclinic and triclinic systems. nih.gov Similarly, 5-chloropyridine-2,3-diamine, a close structural analog, crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁. nih.govresearchgate.net

Table 1: Crystallographic Data for Derivatives of Pyridine Dicarboxylic Acids

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|---|

| TPDCA Derivative (1) | 2(C₉H₇NO₅S)·H₂O | Monoclinic | P2₁ | 7.4221(3) | 12.0007(5) | 11.0503(5) | 90 | 95.891(2) | 90 | nih.gov |

| TPDCA Derivative (2) | C₉H₇NO₅S·C₅H₉NO | Monoclinic | P2₁/c | 13.9119(6) | 7.1121(3) | 16.9602(8) | 90 | 108.625(2) | 90 | nih.gov |

| TPDCA Derivative (3) | C₉H₇NO₅S·Na(PO₂H₂) | Triclinic | P-1 | 6.8485(2) | 7.2790(2) | 12.6074(4) | 88.003(1) | 82.253(1) | 78.489(1) | nih.gov |

| 5-bromopyridine-2,3-diamine | C₅H₆BrN₃ | Orthorhombic | P2₁2₁2₁ | 3.8264(1) | 8.7336(2) | 18.6007(3) | 90 | 90 | 90 | researchgate.net |

Elucidation of Molecular Geometry and Conformation in the Solid State

SCXRD allows for the precise measurement of bond lengths, bond angles, and torsion angles, which together define the molecule's geometry and preferred conformation in the solid state. mdpi.com For instance, in a thiazolo-pyridine dicarboxylic acid derivative, the bicyclic fragment was found to be nearly planar, with a dihedral angle of only 6.02° between the six- and five-membered rings. nih.gov However, the carboxylic acid groups attached to the ring system often exhibit significant twisting out of the ring plane. nih.gov

In carboxylic acids, the C-O bond lengths are diagnostic of the protonation state. A neutral carboxylic acid group (–COOH) typically shows distinct single C–O(H) and double C=O bond lengths (around 1.30 Å and 1.21 Å, respectively), whereas a deprotonated carboxylate anion (–COO⁻) has two equivalent C–O bonds of intermediate length (approx. 1.25 Å). mdpi.com Analysis of acetylenedicarboxylic acid dihydrate confirmed different C-O bond lengths, indicating a neutral structure rather than a zwitterionic one. mdpi.com

Table 2: Selected Bond Lengths and Angles for a TPDCA Derivative (Compound 1, Molecule L2)

| Bond/Angle | Length (Å) / Degrees (°) | Ref. |

|---|---|---|

| S2—C10 | 1.745(3) | nih.gov |

| S2—C11 | 1.799(3) | nih.gov |

| N2—C10 | 1.300(4) | nih.gov |

| N2—C16 | 1.385(4) | nih.gov |

| C17=O8 | 1.213(4) | nih.gov |

| C17—O7 | 1.314(4) | nih.gov |

| C18=O10 | 1.217(4) | nih.gov |

| C18—O9 | 1.302(4) | nih.gov |

| C10—N2—C16 | 123.0(3) | nih.gov |

| O8—C17—O7 | 123.1(3) | nih.gov |

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular forces. For compounds like this compound, the most significant of these are hydrogen bonds and π-stacking interactions.

Hydrogen Bonding: The carboxylic acid groups are potent hydrogen bond donors (O–H) and acceptors (C=O), while the pyridine nitrogen is a strong acceptor. These groups readily form robust intermolecular hydrogen bonds, often creating dimers, chains, or more complex networks. In the crystal structure of 5-chloropyridine-2,3-diamine, intermolecular N–H···N hydrogen bonds link the molecules, with donor-acceptor distances measured at 3.250(4) Å and 3.075(4) Å. nih.gov

π-Stacking: The aromatic pyridine ring facilitates π-stacking interactions, where the electron-rich π-systems of adjacent rings overlap. These interactions are crucial for stabilizing layered or columnar structures. rsc.org In 5-chloropyridine-2,3-diamine, offset face-to-face π-stacking is observed, characterized by a centroid-to-centroid distance of 3.756(1) Å and a plane-to-plane distance of 3.414(2) Å. nih.gov The degree of overlap is indicated by a ring offset of 1.568(3) Å. nih.gov In other pyridine dicarboxylate derivatives, π-stacking interactions with centroid-centroid distances of 3.47 Å and 3.88 Å have been reported. mdpi.comresearchgate.net

Table 3: Intermolecular Interaction Parameters in Related Pyridine Derivatives